molecular formula C22H38N4O2S B11999263 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione

8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11999263
M. Wt: 422.6 g/mol
InChI Key: TXKDZAOZHQOIBA-UHFFFAOYSA-N
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Description

8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound with the molecular formula C22H38N4O2S. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a heptylsulfanyl group at the 8-position, a methyl group at the 3-position, and a nonyl group at the 7-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized from simple precursors such as urea and cyanoacetic acid through cyclization reactions.

    Introduction of Heptylsulfanyl Group: The heptylsulfanyl group can be introduced via nucleophilic substitution reactions using heptylthiol and appropriate leaving groups.

    Methylation: The methyl group at the 3-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

    Nonyl Group Addition: The nonyl group can be added through alkylation reactions using nonyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring, potentially leading to dihydropurine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Various alkylated or thiolated purine derivatives.

Scientific Research Applications

8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-Heptylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
  • 8-Heptylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione
  • 8-Heptylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione

Uniqueness

8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The nonyl group at the 7-position and the heptylsulfanyl group at the 8-position contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H38N4O2S

Molecular Weight

422.6 g/mol

IUPAC Name

8-heptylsulfanyl-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C22H38N4O2S/c1-4-6-8-10-11-12-14-16-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-17-15-13-9-7-5-2/h4-17H2,1-3H3,(H,24,27,28)

InChI Key

TXKDZAOZHQOIBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCCCCCCC)N(C(=O)NC2=O)C

Origin of Product

United States

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